2-(4-isopropylphenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
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Overview
Description
2-(4-Isopropylphenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropylphenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-isopropylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
Pyrrolidine Derivative Synthesis: Separately, the pyrrolidine derivative is synthesized by reacting pyridine-2-carbaldehyde with a suitable amine, followed by cyclization.
Coupling Reaction: The final step involves coupling the phenoxyacetic acid intermediate with the pyrrolidine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Isopropylphenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which 2-(4-isopropylphenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Isopropylphenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide: can be compared with other phenoxyacetamide derivatives and pyrrolidine-based compounds.
Uniqueness
Structural Features: The combination of phenoxy and pyrrolidine moieties with an acetamide linker is unique, providing distinct chemical and biological properties.
Reactivity: Its ability to undergo various chemical reactions makes it versatile for synthetic modifications.
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields. Its synthesis, reactivity, and applications make it a valuable subject for further research and development.
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15(2)16-6-8-18(9-7-16)25-14-20(24)22-17-10-12-23(13-17)19-5-3-4-11-21-19/h3-9,11,15,17H,10,12-14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOOXKNUVNYXOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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